1-(4-Methylpiperidin-4-YL)ethan-1-one
Description
1-(4-Methylpiperidin-4-yl)ethan-1-one is a ketone derivative featuring a 4-methylpiperidine moiety directly attached to an acetyl group. This compound is of interest in medicinal chemistry and materials science due to its structural versatility, which allows for diverse functionalization.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-(4-methylpiperidin-4-yl)ethanone |
InChI |
InChI=1S/C8H15NO/c1-7(10)8(2)3-5-9-6-4-8/h9H,3-6H2,1-2H3 |
InChI Key |
XAPBEGNYJBUIGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CCNCC1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylpiperidin-4-YL)ethan-1-one typically involves the reaction of 4-methylpiperidine with ethyl chloroacetate to form an intermediate, which is then reduced to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for the reduction step.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylpiperidin-4-YL)ethan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, amines, and substituted piperidine derivatives, which have applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
1-(4-Methylpiperidin-4-YL)ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperidin-4-YL)ethan-1-one involves its interaction with various molecular targets and pathways. It is known to interact with neurotransmitter receptors and enzymes, influencing biochemical and physiological processes. For example, it has a high affinity for the dopamine transporter, which regulates dopamine levels in the brain. It also interacts with the sigma-1 receptor, involved in neuronal excitability and synaptic plasticity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
- The lactam structure of 4-methylpiperidin-2-one introduces conjugation within the piperidine ring, reducing basicity relative to the non-cyclic ketone analog .
Steric and Conformational Differences :
Solubility and Stability
- The sulfonyl-containing analog () exhibits higher molecular weight (281.38 g/mol) and likely reduced solubility in non-polar solvents compared to the target compound .
- 4-Methylpiperidin-2-one’s lactam structure enhances stability via intramolecular hydrogen bonding but may limit solubility in aqueous media .
Pharmacological Activity
Electronic and Optical Properties
- (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone demonstrates tunable nonlinear optical (NLO) properties, with methyl groups modulating electron delocalization . This suggests that the target compound’s acetyl group could similarly influence NLO behavior.
Biological Activity
1-(4-Methylpiperidin-4-YL)ethan-1-one, also known as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methyl group, attached to an ethanone moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
Research indicates that this compound interacts with various molecular targets, primarily through inhibition of key signaling pathways involved in cell proliferation and survival. Notably, it has been shown to inhibit the phosphorylation of proteins such as VEGFR-2, PI3K, and Akt, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Biological Activities
-
Anticancer Activity :
- In vitro studies have demonstrated that this compound exhibits potent anticancer effects against several cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HCT-116) cancers. For instance, derivative compounds based on this compound have shown enhanced anti-proliferative activity compared to their precursors, achieving IC50 values as low as 2.5 μM in HepG-2 cells .
-
Antifungal Properties :
- The compound has also been investigated for its antifungal activity. Studies suggest that it possesses antifungal and antiaflatoxigenic properties, making it a potential candidate for treating fungal infections.
-
Neuropharmacological Effects :
- Analogues of this compound have been explored for their anticonvulsant properties. Structural modifications have led to compounds that exhibit significant efficacy against seizures.
Data Tables
Here is a summary table of key findings related to the biological activities of this compound:
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Cancer Treatment : A study investigated the compound's efficacy against resistant cancer cell lines, revealing that modifications to the piperidine structure significantly enhanced its potency and selectivity towards malignant cells .
- Antifungal Applications : Research demonstrated that derivatives of this compound could inhibit fungal growth effectively, suggesting its utility in developing antifungal medications.
- Neurological Disorders : The anticonvulsant properties observed in animal models indicate potential applications in treating epilepsy or other seizure disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
